

Spectroscopic Data of 4-methyl-1,3-dioxane: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methyl-1,3-dioxane	
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This guide provides a comprehensive overview of the spectroscopic data for **4-methyl-1,3-dioxane** (CAS No: 1120-97-4), a versatile solvent and chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Molecular Structure:

Molecular Formula: C₅H₁₀O₂

Molecular Weight: 102.13 g/mol [1][2]

• IUPAC Name: 4-methyl-1,3-dioxane[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **4-methyl-1,3-dioxane**.

¹H NMR Data

The ¹H NMR spectrum of **4-methyl-1,3-dioxane** was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[3]



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.1-1.2	d	3H	-СН3
~1.3-1.8	m	2H	-CH ₂ - (C5)
~3.6-4.2	m	3H	-O-CH(CH₃)- and -O- CH₂- (C4, C6)
~4.6-5.0	m	2H	-O-CH ₂ -O- (C2)

Note: Specific chemical shifts and coupling constants can vary slightly based on experimental conditions. The assignments are based on typical chemical shift ranges for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum was also obtained using a 400 MHz instrument in CDCI₃.[4]

Chemical Shift (ppm)	Assignment
~22.0	-CH₃
~34.0	-CH ₂ - (C5)
~66.0	-O-CH ₂ - (C6)
~73.0	-O-CH(CH₃)- (C4)
~94.0	-O-CH ₂ -O- (C2)

Note: These are approximate chemical shifts. For precise values, direct analysis of the spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to a liquid film sample.



Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
2970-2850	Strong	C-H stretch (alkane)
1465-1450	Medium	C-H bend (alkane)
1380-1370	Medium	C-H bend (alkane)
1175-1085	Strong	C-O stretch (cyclic ether/acetal)

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations unique to the molecule's structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following data was obtained by electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
101	83.11	[M-H]+
72	73.89	[C ₄ H ₈ O] ⁺
55	81.47	[C ₃ H ₃ O] ⁺
45	38.55	[C ₂ H ₅ O] ⁺
43	99.99	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺ (Base Peak)

Data sourced from PubChem, obtained via GC-MS with electron ionization.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned.

NMR Spectroscopy (¹H and ¹³C)



- Sample Preparation: A small amount of 4-methyl-1,3-dioxane (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Film): A drop of neat liquid **4-methyl-1,3-dioxane** is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.
- Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the clean salt plates is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR
 beam is passed through the sample, and the transmitted radiation is detected. The
 instrument records the absorbance or transmittance as a function of wavenumber.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron Ionization)

• Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized in the GC and

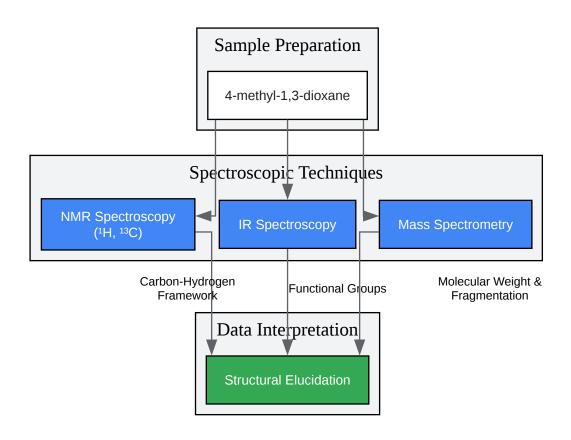


then enters the ion source of the mass spectrometer.

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

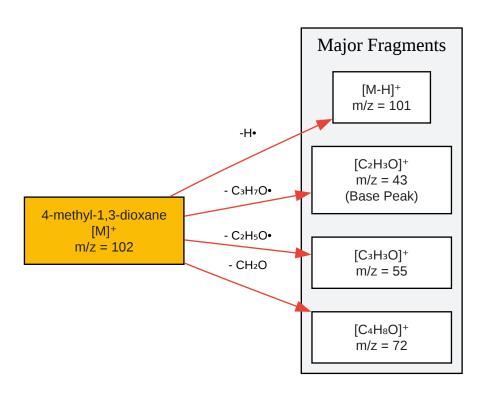
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **4-methyl-1,3-dioxane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed fragmentation pathway for **4-methyl-1,3-dioxane** in EI-MS.

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- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc







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